CCT241533
Vue d'ensemble
Description
CCT241533 est un inhibiteur puissant et sélectif de la kinase 2 du point de contrôle (CHK2), une kinase impliquée dans la réponse médiée par l'ataxie télangiectasie mutée (ATM) aux cassures double brin de l'ADN . Ce composé a été identifié et caractérisé pour son potentiel à améliorer l'efficacité des thérapies anticancéreuses génotoxiques, en particulier dans un contexte de mutation du p53 .
Mécanisme D'action
Target of Action
CCT241533, also known as UNII-79D8PWX59X, is a potent and selective inhibitor of CHK2 (Checkpoint Kinase 2) . CHK2 is a checkpoint kinase involved in the ATM-mediated response to double-strand DNA breaks .
Mode of Action
This compound binds to the ATP pocket of CHK2, inhibiting its activity . This compound inhibits CHK2 with an IC50 of 3 nmol/L and shows minimal cross-reactivity against a panel of kinases at 1 μmol/L . It blocks CHK2 activity in human tumor cell lines in response to DNA damage, as shown by inhibition of CHK2 autophosphorylation at S516 .
Biochemical Pathways
The cell responds to genotoxic stress via a complex integrated network of signaling pathways and checkpoints. DNA damage is sensed by either the MRN/ATM/CHK2 pathway (double-strand breaks, DSB) or the ATRIP/ATR/CHK1 pathway (single-strand breaks, SSB) . Detection of DNA DSBs by the MRE11–RAD50–NBS1 (MRN) complex leads to the activation of ataxia telangiectasia-mutated (ATM) kinase, which can then phosphorylate CHK2 on threonine 68 (T68) . This phosphorylation allows CHK2 to dimerize and autophosphorylate in the trans position at threonines 383 and 387, resulting in full activation .
Pharmacokinetics
It is known that this compound is an atp-competitive inhibitor of chk2 .
Result of Action
This compound blocks CHK2 activity in human tumor cell lines in response to DNA damage, as shown by inhibition of CHK2 autophosphorylation at S516 . It potentiates the cytotoxicity of two structurally distinct PARP inhibitors . Clear induction of the pS516 CHK2 signal was seen with a PARP inhibitor alone, and this activation was abolished by this compound .
Action Environment
The action of this compound can be influenced by the cellular environment. For example, it has been shown to potentiate the growth inhibitory effect of two structurally distinct Poly (ADP-ribose) polymerase (PARP) inhibitors in p53 defective human cancer cells . .
Analyse Biochimique
Biochemical Properties
CCT241533 is an ATP competitive inhibitor of recombinant CHK2 in vitro . It binds to CHK2 in the ATP pocket, inhibiting CHK2 with an IC50 of 3 nmol/L . It shows minimal cross-reactivity against a panel of kinases at 1 μmol/L .
Cellular Effects
This compound blocks CHK2 activity in human tumor cell lines in response to DNA damage . This is demonstrated by the inhibition of CHK2 autophosphorylation at S516, band shift mobility changes, and HDMX degradation . It does not potentiate the cytotoxicity of a selection of genotoxic agents in several cell lines . It significantly potentiates the cytotoxicity of two structurally distinct PARP inhibitors .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of CHK2, a checkpoint kinase involved in the ATM-mediated response to double-strand DNA breaks . The compound binds to the ATP binding pocket of CHK2, blocking its activity in human tumor cell lines in response to DNA damage . This results in the inhibition of CHK2 autophosphorylation at S516, band shift mobility changes, and HDMX degradation .
Temporal Effects in Laboratory Settings
It has been shown that this compound blocks CHK2 activity in human tumor cell lines in response to DNA damage .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reverse tamoxifen resistance in a dose-dependent manner .
Metabolic Pathways
It is known that it inhibits CHK2, a checkpoint kinase involved in the ATM-mediated response to double-strand DNA breaks .
Méthodes De Préparation
CCT241533 est synthétisé par une série de réactions chimiques impliquant la formation d'une structure de base de quinazoline. La voie de synthèse implique généralement les étapes suivantes :
Formation du noyau quinazoline : Cela implique la réaction de matières premières appropriées pour former le système cyclique de la quinazoline.
Fonctionnalisation : Introduction de groupes fonctionnels tels que des substituants méthoxy et fluoro pour améliorer l'activité et la sélectivité du composé.
Assemblage final : Couplage du noyau quinazoline avec d'autres fragments moléculaires pour former le composé final.
Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés. Les méthodes de production industrielle impliqueraient probablement la mise à l'échelle de ces réactions tout en maintenant des mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité .
Analyse Des Réactions Chimiques
CCT241533 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le noyau de quinazoline.
Substitution : Divers substituants peuvent être introduits ou remplacés sur le cycle quinazoline par des réactions de substitution.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
5. Mécanisme d'action
This compound exerce ses effets en se liant à la poche ATP de la kinase 2 du point de contrôle, inhibant ainsi son activité. Cette inhibition empêche la phosphorylation et l'activation de CHK2, ce qui est crucial pour la réponse aux dommages de l'ADN . Les cibles moléculaires et les voies impliquées comprennent la voie ATM/CHK2, qui est activée en réponse aux cassures double brin de l'ADN . En inhibant CHK2, this compound perturbe le processus de réparation de l'ADN, conduisant à une sensibilité accrue des cellules cancéreuses aux agents génotoxiques .
Applications De Recherche Scientifique
CCT241533 has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
CCT241533 est unique par sa forte sélectivité et sa puissance en tant qu'inhibiteur de CHK2. Des composés similaires incluent :
Inhibiteurs de CHK1 : Ces composés ciblent la kinase 1 du point de contrôle, une autre kinase impliquée dans la réponse aux dommages de l'ADN.
Autres inhibiteurs de CHK2 : Des composés tels que NSC 109555 et PF-00477736 inhibent également CHK2 mais peuvent avoir des profils de sélectivité et une puissance différents par rapport à this compound.
This compound se démarque par sa faible réactivité croisée avec d'autres kinases et sa capacité à potentialiser les effets des inhibiteurs de PARP en thérapie anticancéreuse .
Activité Biologique
CCT241533 is a potent and selective inhibitor of checkpoint kinase 2 (CHK2), a critical component in the cellular response to DNA damage. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in enhancing the efficacy of certain chemotherapeutic agents. This article delves into the biological activity of this compound, including its mechanisms of action, effects on various cancer cell lines, and relevant research findings.
This compound operates as an ATP-competitive inhibitor of CHK2, exhibiting an IC50 value of approximately 3 nM , which indicates its high potency. The compound selectively inhibits CHK2 with over 63-fold selectivity against CHK1 and minimal cross-reactivity with a panel of other kinases at concentrations up to 1 μM . This selectivity is crucial as it minimizes off-target effects that could lead to unwanted side effects during therapeutic applications.
The inhibition of CHK2 by this compound disrupts its role in the DNA damage response pathway. CHK2 is activated in response to double-strand breaks in DNA, leading to cell cycle arrest and apoptosis through phosphorylation of various substrates including HDMX . The compound effectively blocks the phosphorylation events associated with CHK2 activation, thereby preventing its downstream effects.
Potentiation of Cytotoxicity
This compound has been evaluated in several studies for its ability to enhance the cytotoxicity of genotoxic agents. For instance, when combined with poly (ADP-ribose) polymerase (PARP) inhibitors in p53-defective tumor cells, this compound significantly increased cell death compared to treatment with PARP inhibitors alone. This effect was quantified using a potentiation index (PI), where values greater than 1 indicate enhanced cytotoxicity .
Agent | GI50 (this compound Alone) | GI50 (Combined with this compound) | Potentiation Index (PI) |
---|---|---|---|
Etoposide | 1.16 ± 0.65 (n=3) | 0.67 ± 0.07 (n=3) | 1.74 |
Gemcitabine | 1.53 ± 0.57 (n=6) | 0.57 ± 0.28 (n=3) | 2.68 |
SN38 | 1.08 ± 0.02 (n=3) | 0.93 ± 0.35 (n=3) | 1.16 |
MMC | 1.02 ± 0.28 (n=6) | 0.84 ± 0.77 (n=6) | 1.21 |
This table illustrates the significant enhancement in cytotoxicity when this compound is used in conjunction with various chemotherapeutic agents.
Cell Cycle Impact
In studies examining cell cycle distribution, this compound alone had minimal effects on cell cycle progression across different cancer cell lines, including HT29 and HeLa cells . However, it did not interfere with the G2/M arrest induced by bleomycin treatment in p53-defective cells, indicating that its primary action is through potentiating other agents rather than directly altering cell cycle dynamics.
In Vivo Studies
Animal studies have also demonstrated the efficacy of this compound in reversing drug resistance, particularly in models resistant to tamoxifen . The compound's ability to inhibit CHK2 led to improved responses to standard therapies, suggesting that it may be effective in overcoming resistance mechanisms present in various cancers.
Clinical Implications
The selective inhibition of CHK2 by this compound opens avenues for its application in combination therapies for cancer treatment, especially for tumors exhibiting p53 mutations or deficiencies. By enhancing the effectiveness of existing chemotherapeutics like PARP inhibitors and other genotoxic agents, this compound could play a pivotal role in improving patient outcomes.
Propriétés
IUPAC Name |
4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28)/t15-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZASIAXCPXTISQ-NVXWUHKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CNC[C@H]1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262849-73-9 | |
Record name | CCT-241533 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262849739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CCT-241533 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79D8PWX59X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.